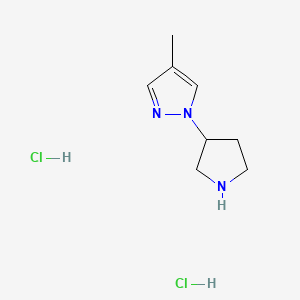
1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The compound is synthesized by reacting 5-chloro-3-fluoropyridine with ethanamine hydrochloride in the presence of a strong acid such as hydrochloric acid. It has been used in the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides via a condensation reaction with substituted benzoyl chlorides.
Molecular Structure Analysis
The linear formula of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine is C7H8ClFN2 . The InChI key is GFTKPZSXCLYPIL-UHFFFAOYSA-N.
Chemical Reactions Analysis
This compound has been utilized in various chemical transformations, leading to a variety of pyridine derivatives. For instance, it has been used in the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine, a key intermediate in the production of JAK2 kinase inhibitor AZD1480.
Physical And Chemical Properties Analysis
CFPAH is a white crystalline powder with a molecular weight of 207.6 g/mol and a melting point of 179-181°C. It is soluble in water and ethanol, and has a pK a value of 5.15.
Applications De Recherche Scientifique
Development of Fluorinated Pharmaceuticals
The presence of fluorine atoms in pharmaceuticals often enhances their biological activity, stability, and membrane permeability. The fluorinated pyridine moiety in this compound can be used to develop new drugs with improved efficacy and pharmacokinetic properties .
Agricultural Chemical Synthesis
Fluorine atoms are frequently introduced into agricultural chemicals to improve their physical, biological, and environmental properties. This compound can serve as a precursor for the synthesis of fluorine-containing pesticides and herbicides .
Radiolabeled Compounds for Imaging
Fluorine-18 labeled compounds are used as imaging agents in positron emission tomography (PET). The fluorinated pyridine structure of this compound can be modified to create F-18 radiolabeled compounds for local radiotherapy of cancer .
Material Science Applications
The unique electronic properties of fluorinated pyridines make them suitable for use in material science, particularly in the development of organic semiconductors and conductive polymers .
Chemical Research and Catalysis
In chemical research, this compound can be used as a building block for the synthesis of complex molecules. Its reactivity can be harnessed in catalytic processes to create new chemical transformations .
Environmental Science
The study of fluorinated compounds is essential in environmental science to understand their behavior and impact. This compound can be used in research to develop methods for the detection and degradation of environmentally persistent fluorinated pollutants .
Biochemical Studies
The compound’s ability to interact with various enzymes and receptors can be exploited in biochemical studies to understand the mechanism of action of similar fluorinated compounds in biological systems .
Each application leverages the unique chemical structure of 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride , which includes a reactive ethanamine group and a fluoropyridine ring that imparts distinct electronic and steric characteristics. These features make it a versatile reagent in scientific research, leading to advancements in multiple fields. It should be noted that due to its chemical nature, appropriate safety measures must be taken when handling this compound, as indicated by its safety data sheet .
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-chloro-3-fluoropyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTKPZSXCLYPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1948237-22-6 | |
| Record name | 2-Pyridinemethanamine, 5-chloro-3-fluoro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948237-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















